4-(difluoromethoxy)-N-(3-fluorophenyl)-3-methoxybenzamide -

4-(difluoromethoxy)-N-(3-fluorophenyl)-3-methoxybenzamide

Catalog Number: EVT-4513423
CAS Number:
Molecular Formula: C15H12F3NO3
Molecular Weight: 311.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

A detailed synthesis pathway for 4-(difluoromethoxy)-N-(3-fluorophenyl)-3-methoxybenzamide is provided in the patent "Preparation method of 3-(difluoromethoxy)-N-(3, 5-dichloropyridin-4-yl)-4-(cyclopropylmethoxy) benzamide" []. While this patent focuses on a closely related compound, 3-(difluoromethoxy)-N-(3, 5-dichloropyridin-4-yl)-4-(cyclopropylmethoxy) benzamide, the described synthetic route can be adapted for the synthesis of 4-(difluoromethoxy)-N-(3-fluorophenyl)-3-methoxybenzamide.

3-Cyclopropylmethoxy-4-difluoromethoxy-N-(3,5-dichloropyrid-4-yl)benzamide

  • Compound Description: This compound is a benzamide derivative being investigated for its potential in treating multiple sclerosis [].

2-Chloro-N-(3-fluorophenyl)acetamide

  • Compound Description: This compound is a simple acetamide derivative. Its crystal structure has been reported, highlighting the presence of intermolecular hydrogen bonding [].

(Z)-4-Fluoro-N′-(3-fluorophenyl)benzimidamide

  • Compound Description: This benzimidamide derivative displays solvatomorphism, existing in both anhydrous and hydrated forms. The crystal structures of both forms reveal intermolecular hydrogen bonding patterns contributing to their solid-state packing [].

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)

  • Compound Description: This compound, identified as DW-8, exhibits antiproliferative activity against human colorectal cancer cells by inducing apoptosis through cell cycle arrest, activation of caspases, and increasing reactive oxygen species [].

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide

  • Compound Description: This benzamide derivative is structurally characterized by its crystal structure, which features two independent molecules in the asymmetric unit [].

(+)-3-((α-R)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide (DPI-3290)

  • Compound Description: DPI-3290 is a mixed opioid agonist with potent antinociceptive activity, demonstrating high affinity for opioid receptors. Studies show its effectiveness in reducing pain in animal models [, ].

3-Fluoro-N-(3-fluorophenyl)benzamide

  • Compound Description: This benzamide displays concomitant polymorphism, meaning it can exist in two different crystalline forms simultaneously. This behavior is attributed to disorder in its crystal structure, influenced by weak intermolecular interactions [].

N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040)

  • Compound Description: GSK962040 is a small molecule motilin receptor agonist. Its discovery and development represent a significant advancement in targeting the motilin receptor for therapeutic purposes [].

1-[4-(Difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide

  • Compound Description: The crystal structure of this 1,2,4-triazole derivative reveals two independent molecules in the asymmetric unit, with intermolecular interactions influencing its crystal packing [].

  • Compound Description: This combination, involving a benzamide derivative similar to previously discussed compounds and lung surfactant, is proposed as a potential treatment for acute respiratory distress syndrome (ARDS) and infant respiratory distress syndrome (IRDS) [].

Isobutyl 4-[4-(difluoromethoxy)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This compound features a hexahydroquinoline core with various substituents. Its crystal structure reveals the role of N—H⋯O and C—H⋯O interactions in forming supramolecular chains [].

tert-Butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This hexahydroquinoline derivative's crystal structure showcases the formation of layers stabilized by various intermolecular interactions, including hydrogen bonds and C—H⋯π interactions [].

(E)-2-[((4-fluorophenyl)imino)methyl]-4-nitrophenol and (E)-2-[((3-fluorophenyl)imino)methyl]-4-nitrophenol

  • Compound Description: These two compounds are isomeric salicylideneaniline derivatives. Their characterization, including X-ray diffraction and theoretical studies, reveals strong intermolecular hydrogen bonding in their crystal structures [].

1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea

  • Compound Description: This urea derivative's crystal structure reveals a significant dihedral angle between the fluorophenyl and nitrophenyl rings. Intermolecular hydrogen bonding interactions are also evident [].

N-(4-Chlorobenzoyl)-N′-(3-fluorophenyl)thiourea

  • Compound Description: The crystal structure of this thiourea derivative illustrates its trans-cis geometry and the presence of inter- and intramolecular hydrogen bonding, influencing its crystal packing [].

N-(3-((4S,5R)-2-amino-4-methyl-5-phenyl-5,6-dihydro-4H-1,3-thiazin-4-yl)-4-fluorophenyl)-5-(fluoromethoxy)pyrazine-2-carboxamide

  • Compound Description: This compound exhibits potent and selective inhibitory activity against BACE1, an enzyme implicated in Alzheimer's disease. Its structure-activity relationship studies have provided insights into improving selectivity over BACE2, a related enzyme with potential side effects upon inhibition [].

Ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate

  • Compound Description: This complex heterocyclic compound's crystal structure reveals a non-planar dihydropyrimidine ring and various intermolecular interactions, including hydrogen bonds and C—H⋯π contacts [].

Morpholine 2-(5-(3-fluorophenyl)-4-amino-1,2,4-triazol-3-ylthio) acetate (BKP-115)

  • Compound Description: BKP-115, a 1,2,4-triazole derivative, exhibits anti-inflammatory properties in a rat model of pancreatitis [].

  • Compound Description: These three compounds are hexahydroquinoline derivatives with variations in their ester substituents. Their crystal structure analyses, along with Hirshfeld surface analyses, provide insights into their intermolecular interactions and crystal packing preferences [].

N-(3-fluoro-4-{1H-pyrrolo[2,3-b]pyridin-4-yloxy}phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Compound Description: This compound acts as a Type II DFG-out inhibitor of RIPK3, a kinase involved in the necroptosis pathway. Its discovery involved structure-based drug design and led to improved selectivity against off-target kinases [].

Ethyl 4-(4-chloro-3-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound's crystal structure highlights its conformational preferences and the presence of intermolecular hydrogen bonding interactions [].

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

  • Compound Description: This thiazole derivative demonstrates antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum [].

N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506)

  • Compound Description: VU0418506 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). It has shown efficacy in preclinical models of Parkinson's disease and possesses favorable pharmacokinetic properties [].

4-amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide (IDO5L)

  • Compound Description: IDO5L is a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism. Its fluorine-18 labeled analog, [(18)F]IDO5L, has been synthesized as a potential PET probe for imaging IDO1 expression [].

N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide (CPAM)

  • Compound Description: CPAM is a catecholic amide that exhibits antioxidant, anti-diabetic, and antibacterial properties. It has shown promising results in reducing blood sugar levels in diabetic rats and demonstrates activity against various bacterial strains [].

N-(3-(8-Bromoimidazo[1, 2-a] pyridin-2-yl)-4-Fluorophenyl)Benzamide Derivatives

  • Compound Description: This group encompasses a series of compounds derived from N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide. These derivatives have been synthesized and characterized using techniques such as 1H-NMR, 13C-NMR, FT-IR, and LC-MS analysis [].

3-(difluoromethoxy)-N-(3, 5-dichloropyridin-4-yl)-4-(cyclopropylmethoxy) benzamide

  • Compound Description: The development of an efficient preparation method for this benzamide derivative has been a focus. The optimized method utilizes readily available starting materials and results in high yields and purity, making it suitable for large-scale production [].

N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives

  • Compound Description: This series of compounds has been synthesized and evaluated for their antibacterial and antifungal activities. Their structures incorporate various substituents on the phenoxypropanamide moiety, allowing for structure-activity relationship studies [].

2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole

  • Compound Description: The crystal structure of this compound, determined using X-ray diffraction, reveals the presence of a short intramolecular C—H...N contact and a weak intermolecular C—H...π interaction. Notably, the crystal used for analysis was an inversion twin [].

N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide

  • Compound Description: This compound demonstrates significant antiproliferative activity against various human cancer cell lines, including HT-29 (colon cancer), A549 (lung adenocarcinoma), and MKN45 (gastric cancer) [].

8-ethoxy-2-(4-[18F]fluorophenyl)-3-nitro-2H-chromene (18F-EFPNC)

  • Compound Description: 18F-EFPNC is a radiolabeled compound synthesized as a potential PET imaging agent. Its radiosynthesis involves a nucleophilic substitution reaction to introduce the fluorine-18 atom [].

N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide (GNE-A)

  • Compound Description: GNE-A is a potent and selective MET kinase inhibitor under development as a potential cancer treatment. Preclinical studies have characterized its absorption, distribution, metabolism, and excretion properties, along with its pharmacokinetic-pharmacodynamic profile [].

N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine

  • Compound Description: This compound serves as a key intermediate in the synthesis of afatinib, a tyrosine kinase inhibitor used in cancer treatment. Optimization of its synthesis route has been explored to improve yield and simplify the process [].

N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride

  • Compound Description: This compound is an improved AKT inhibitor with enhanced properties compared to its predecessors. Its crystalline form has been characterized, offering insights into its solid-state properties and potential for pharmaceutical development [, ].

N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (VU6012962)

  • Compound Description: VU6012962 acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7) and displays desirable properties like oral bioavailability, CNS penetration, and efficacy in preclinical anxiety models [].

Methyl 2-amino-4-(3-fluorophenyl)-4H-benzo[h]chromene-3-carboxylate methanol solvate

  • Compound Description: This compound, a benzo[h]chromene derivative, forms a methanol solvate in its crystal structure. The crystal packing is stabilized by various intermolecular interactions, including N—H⋯O, O—H⋯O, and C—H⋯π interactions [].

4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one

  • Compound Description: This compound, synthesized and characterized in a study focusing on novel heterocyclic compounds, displays moderate acetylcholinesterase and α-glucosidase inhibition activities, suggesting its potential relevance in Alzheimer's and diabetic research [].

4-Acetamido-N-(3-Substituted-4-Fluorophenyl) Benzamides

  • Compound Description: This series encompasses a variety of benzamide derivatives featuring an acetamido group at the 4-position and different substituents at the 3-position of the N-(4-fluorophenyl) ring. These compounds have undergone evaluation for their antibacterial, anti-inflammatory, and antioxidant properties [].

N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607)

  • Compound Description: BMS-777607 is a potent and selective inhibitor of the Met kinase superfamily, demonstrating efficacy in preclinical cancer models. Its development represents an important advancement in targeting Met kinase for therapeutic intervention [, ].

6-(4-Fluorophenyl)-3-phenyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

  • Compound Description: This triazolothiadiazine derivative's crystal structure reveals its conformational preferences and intermolecular interactions, particularly C—H⋯N and C—H⋯F interactions [].

Properties

Product Name

4-(difluoromethoxy)-N-(3-fluorophenyl)-3-methoxybenzamide

IUPAC Name

4-(difluoromethoxy)-N-(3-fluorophenyl)-3-methoxybenzamide

Molecular Formula

C15H12F3NO3

Molecular Weight

311.25 g/mol

InChI

InChI=1S/C15H12F3NO3/c1-21-13-7-9(5-6-12(13)22-15(17)18)14(20)19-11-4-2-3-10(16)8-11/h2-8,15H,1H3,(H,19,20)

InChI Key

MLUGXQSVGCAOEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)F)OC(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.